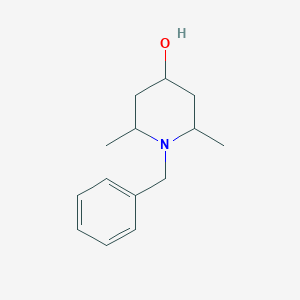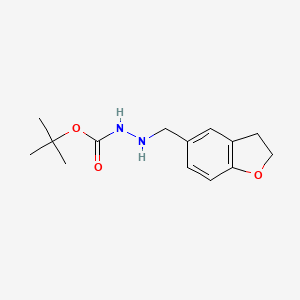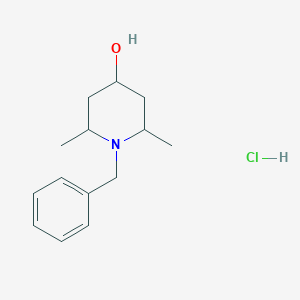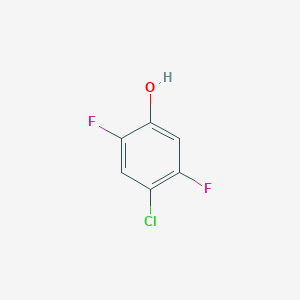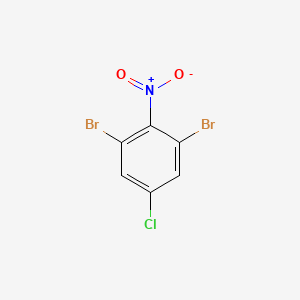
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid, also known as TBC-PPCA, is a synthetic organic compound with a wide range of applications in chemical synthesis and scientific research. TBC-PPCA is a white solid with a melting point of 113-115 °C and a boiling point of 156-158 °C. It is soluble in water and organic solvents such as chloroform, ether, and acetone.
Applications De Recherche Scientifique
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. It has also been used as a starting material in the synthesis of a variety of biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and antifungal compounds.
Mécanisme D'action
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It can be used in the synthesis of pyrrolidinone-based compounds by the reaction of tert-butyl isocyanide with a variety of carboxylic acids, including piperidine-2-carboxylic acid and pyrrolidin-3-ylpiperidine-2-carboxylic acid. It can also be used in the synthesis of a variety of heterocyclic compounds via the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.
Biochemical and Physiological Effects
This compound is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. These compounds have a variety of biochemical and physiological effects, depending on the specific compound and its target. For example, some of these compounds have been found to be effective inhibitors of protein kinases, while others have been found to have anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in laboratory experiments has several advantages, including its low cost and its availability in a variety of forms. It is also relatively easy to handle and store. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its potential to react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
Given the wide range of applications of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in chemical synthesis and scientific research, there are a number of potential future directions for its use. These include the development of new synthetic methods for the synthesis of pyrrolidinone-based compounds, the synthesis of novel biologically active compounds, and the development of new analytical methods for the detection and quantification of this compound and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its derivatives, as well as to identify new potential applications for this compound.
Méthodes De Synthèse
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butyl isocyanide and piperidine-2-carboxylic acid, the addition of tert-butyl isocyanide to the nitrile of pyrrolidin-3-ylpiperidine-2-carboxylic acid, and the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-7-11(10-16)17-8-5-4-6-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZJDBCLQNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
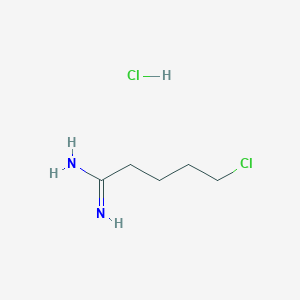
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
